N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide
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Overview
Description
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic organic compound with the molecular formula C₁₆H₁₃IN₂O₂ It is characterized by the presence of an iodophenyl group attached to a benzoxazole ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Attachment of the Propanamide Moiety: The final step involves the coupling of the iodophenyl-benzoxazole intermediate with a propanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, while the benzoxazole ring may contribute to the compound’s fluorescent properties. The propanamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]propanamide
- N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide
- N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide
Uniqueness
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.
Properties
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2/c1-2-15(20)18-12-6-7-14-13(9-12)19-16(21-14)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHQZNORSBWFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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